(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

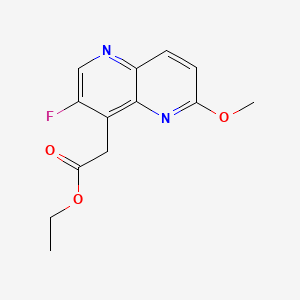

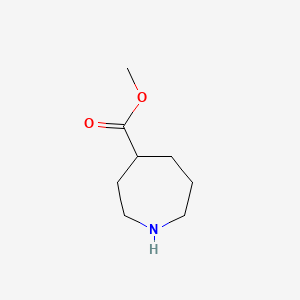

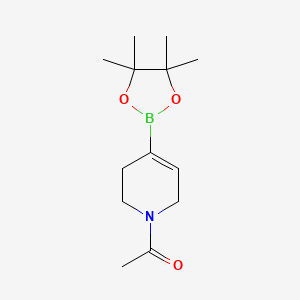

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid, also known as DMAP or DMAPA, is a chiral auxiliary commonly used in organic synthesis. It has a structure of a pyrrolidine ring attached to a carboxylic acid and a dimethylamino group. DMAP is a white crystalline solid that is soluble in water and organic solvents.

科学的研究の応用

Meng et al. (2015) reported the use of 4-(Dimethylamino)pyridine as an excellent catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, suggesting potential application in organic synthesis and catalysis (Meng, Liu, Liu, & Wang, 2015).

Sunggak et al. (1984) utilized 4-dimethylamino pyridine as a catalyst for direct esterification of carboxylic acids, indicating its role in facilitating ester formation under mild conditions (Sunggak, Lee Jae, & Ko Young, 1984).

Ishihara and Lu (2016) described a cooperative catalysis using arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide for dehydrative condensation between carboxylic acids and amines, useful in amide bond formation (Ishihara & Lu, 2016).

Wang et al. (2001) explored the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, demonstrating the compound's relevance in medicinal chemistry and drug development (Wang et al., 2001).

Singh, Rawat, & Sahu (2014) conducted a study on a pyrrole containing chalcone derivative, which involved 4-dimethylamino-benzaldehyde, highlighting its potential in the synthesis of new heterocyclic compounds and non-linear optical materials (Singh, Rawat, & Sahu, 2014).

Shiina, Ibuka, & Kubota (2002) used 4-(dimethylamino)pyridine in a new condensation reaction for synthesizing carboxylic esters, underscoring its utility in organic synthesis (Shiina, Ibuka, & Kubota, 2002).

Umehara, Ueda, & Tokuyama (2016) developed a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides using 4-(dimethylamino)pyridine, showcasing its application in acylation reactions (Umehara, Ueda, & Tokuyama, 2016).

Wash, Maverick, Chiefari, & Lightner (1997) studied the intermolecular hydrogen bonding between an amide and carboxylic acid group, which involved a compound with a pyridine terminus, suggesting its significance in molecular recognition (Wash, Maverick, Chiefari, & Lightner, 1997).

特性

IUPAC Name |

(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9(2)5-3-6(7(10)11)8-4-5/h5-6,8H,3-4H2,1-2H3,(H,10,11)/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSMGLNAVKBLPB-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1C[C@H](NC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)

![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)